molecular formula C9F10 B079256 Indene, decafluoro-3a,7a-dihydro- CAS No. 13385-25-6

Indene, decafluoro-3a,7a-dihydro-

Cat. No. B079256
CAS RN: 13385-25-6
M. Wt: 298.08 g/mol
InChI Key: GFZNBPMSRVLSRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Indene, decafluoro-3a,7a-dihydro- is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications in various fields.

Mechanism Of Action

The mechanism of action of indene, decafluoro-3a,7a-dihydro- is not fully understood, but it is believed to involve the interaction of the fluorine atoms with various functional groups in the target molecule. The fluorine atoms can alter the electronic properties of the target molecule, leading to changes in its reactivity and selectivity. The unique properties of indene, decafluoro-3a,7a-dihydro- make it a valuable tool for studying the mechanism of various chemical reactions and biological processes.

Biochemical And Physiological Effects

Indene, decafluoro-3a,7a-dihydro- has been shown to have minimal toxicity and low reactivity towards biological systems. However, its effects on biochemical and physiological processes are still being studied. Some studies have suggested that indene, decafluoro-3a,7a-dihydro- may have potential applications in the treatment of certain diseases, such as cancer and viral infections.

Advantages And Limitations For Lab Experiments

The unique properties of indene, decafluoro-3a,7a-dihydro- make it a valuable tool for various lab experiments. Its high reactivity towards certain functional groups and its ability to alter the electronic properties of molecules make it a useful tool for studying the mechanism of various reactions. However, its high cost and limited availability can be a limitation for some experiments.

Future Directions

There are several future directions for the study of indene, decafluoro-3a,7a-dihydro-. Some potential areas of research include the development of new synthetic methods, the exploration of its potential applications in drug discovery and material science, and the study of its interactions with biological systems. Additionally, the use of indene, decafluoro-3a,7a-dihydro- in combination with other reagents and catalysts may lead to the development of new and more efficient chemical reactions.

Synthesis Methods

The synthesis of indene, decafluoro-3a,7a-dihydro- involves the reaction of indene with elemental fluorine under high pressure and temperature. The reaction results in the substitution of hydrogen atoms in indene with fluorine atoms, leading to the formation of the final product. This method has been widely used in the production of indene, decafluoro-3a,7a-dihydro- due to its simplicity and efficiency.

Scientific Research Applications

Indene, decafluoro-3a,7a-dihydro- has been extensively studied for its potential applications in various fields, including organic synthesis, material science, and medicinal chemistry. In organic synthesis, indene, decafluoro-3a,7a-dihydro- has been used as a fluorinating agent and a catalyst for various reactions. In material science, indene, decafluoro-3a,7a-dihydro- has been used in the production of fluorinated polymers and coatings. In medicinal chemistry, indene, decafluoro-3a,7a-dihydro- has been explored as a potential drug candidate due to its unique properties and interactions with biological systems.

properties

CAS RN

13385-25-6

Product Name

Indene, decafluoro-3a,7a-dihydro-

Molecular Formula

C9F10

Molecular Weight

298.08 g/mol

IUPAC Name

1,1,2,3,3a,4,5,6,7,7a-decafluoroindene

InChI

InChI=1S/C9F10/c10-1-2(11)4(13)8(17)7(16,3(1)12)5(14)6(15)9(8,18)19

InChI Key

GFZNBPMSRVLSRB-UHFFFAOYSA-N

SMILES

C1(=C(C2(C(=C(C(C2(C(=C1F)F)F)(F)F)F)F)F)F)F

Canonical SMILES

C1(=C(C2(C(=C(C(C2(C(=C1F)F)F)(F)F)F)F)F)F)F

synonyms

Decafluoro-3a,7a-dihydro-1H-indene

Origin of Product

United States

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